(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol
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Overview
Description
(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol is an organic compound with a complex structure that includes both aliphatic and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which react with appropriate aldehydes or ketones to form the desired alcohol. The reaction conditions often require anhydrous environments and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The presence of the silyl group can help in tracking the compound within biological systems using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The silyl group can enhance the stability and bioavailability of drug molecules, making it a valuable component in drug design.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, including nucleophilic substitution and elimination. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-2,4-Dimethylhex-5-en-1-ol: Lacks the silyl group, making it less versatile in chemical reactions.
(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hexane: Saturated version, which lacks the double bond, reducing its reactivity.
Uniqueness
The presence of both the silyl group and the double bond in (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol makes it unique. This combination allows for a wide range of chemical modifications and applications, distinguishing it from similar compounds.
Properties
CAS No. |
922523-51-1 |
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Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
(2R,4S)-2,4-dimethyl-5-(trimethylsilylmethyl)hex-5-en-1-ol |
InChI |
InChI=1S/C12H26OSi/c1-10(8-13)7-11(2)12(3)9-14(4,5)6/h10-11,13H,3,7-9H2,1-2,4-6H3/t10-,11+/m1/s1 |
InChI Key |
GCXRXTOGAWUCKS-MNOVXSKESA-N |
Isomeric SMILES |
C[C@H](C[C@H](C)C(=C)C[Si](C)(C)C)CO |
Canonical SMILES |
CC(CC(C)C(=C)C[Si](C)(C)C)CO |
Origin of Product |
United States |
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